Comparative Role as a Defined Intermediate vs. Alternative Route in Fingolimod Synthesis
The compound is a defined intermediate in a patented Fingolimod synthesis process (Formula 12) [1]. The patent outlines a route where 3-nitro-1-(4-octylphenyl)propan-1-one is synthesized from octylbenzene and a 3-nitropropanoic acid derivative, then reduced to the corresponding alcohol [1]. This contrasts with prior art routes described in the same patent, such as the one based on CN1765872, which produced 3-nitro-1-(p-octylphenyl)propan-1-ol as an oil that was difficult to handle and resulted in moderate yields for subsequent steps (56% for formylation, 66% for hydrogenation) and a low overall yield of approximately 20% [2]. The patented process aims to overcome these specific disadvantages.
| Evidence Dimension | Synthetic Process Efficiency & Scalability |
|---|---|
| Target Compound Data | Used as a key intermediate (Formula 12) in a new process designed to avoid low-yielding, operationally difficult steps [1]. |
| Comparator Or Baseline | Alternative synthetic route based on patent CN1765872. |
| Quantified Difference | Prior route overall yield: ~20%. The new route's improvements are inferred but not directly quantified against the target compound's formation yield in the provided text [2]. |
| Conditions | Multi-step synthesis of Fingolimod as described in patent examples [REFS-1, REFS-2]. |
Why This Matters
For procurement in a commercial or research synthesis context, using the defined intermediate of a more efficient and scalable process is critical for economic viability and avoiding known process pitfalls.
- [1] Marom, E., Mizhiritskii, M., & Rubnov, S. (2013). U.S. Patent Application No. 20130217899. Intermediate compounds and process for the preparation of fingolimod. View Source
- [2] MAPI PHARMA LTD. (2013). CN103313964A. Intermediate compounds and process for the preparation of fingolimod. View Source
